molecular formula C17H18N2O4 B2938361 (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide CAS No. 317374-47-3

(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B2938361
CAS No.: 317374-47-3
M. Wt: 314.341
InChI Key: ZWHRPRBKIDKZCY-PKNBQFBNSA-N
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Description

This compound features an acrylamide backbone with a diethylamine group at the N-position and a furan-2-yl moiety substituted with a 3-nitrophenyl group at the 5-position. The E-configuration of the double bond is critical for its structural and functional properties. Its molecular formula is C₁₇H₁₉N₃O₄, with a molecular weight of 329.35 g/mol.

Properties

IUPAC Name

(E)-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-18(4-2)17(20)11-9-15-8-10-16(23-15)13-6-5-7-14(12-13)19(21)22/h5-12H,3-4H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHRPRBKIDKZCY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid to form the nitro derivative.

    Formation of the Acrylamide Moiety: The acrylamide group can be introduced through the reaction of an appropriate acrylate with an amine, such as diethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide may involve large-scale nitration and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan ring or the nitrophenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted furan or nitrophenyl derivatives.

Scientific Research Applications

(E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Interference with Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

    Generation of Reactive Species: The compound may generate reactive oxygen or nitrogen species, leading to oxidative stress and cellular damage.

Comparison with Similar Compounds

Substituent Variations on the Acrylamide Nitrogen

  • (E)-N,N-Diethyl-3-(Furan-2-yl)Acrylamide (): Lacks the 3-nitrophenyl group on the furan. Used in asymmetric cyclopropanation with 62–66% yield and high enantiomeric excess (88–89% ee).
  • DM490 [(E)-3-(Furan-2-yl)-N-Methyl-N-(p-Tolyl)Acrylamide] ():

    • Contains a methyl-p-tolyl group instead of diethylamine.
    • Acts as a positive allosteric modulator (PAM) for α7 nicotinic receptors, highlighting how substituent polarity affects target selectivity .
  • (2E)-N-(2-Methylphenyl)-3-[5-(3-Nitrophenyl)Furan-2-yl]Acrylamide ():

    • Substitutes diethylamine with o-tolyl .
    • Molecular weight 348.36 g/mol ; the aromatic amide may reduce solubility but improve binding to hydrophobic pockets in proteins .

Variations in the Aryl-Furan Substituent

  • N,N-Diethyl-3-(3-Methoxyphenyl)Acrylamide (3ca) ():

    • Replaces nitro with methoxy , an electron-donating group.
    • Higher synthetic yield (78–89% ) compared to nitro-substituted analogs, likely due to reduced steric and electronic hindrance .
  • 3-Ethyl-2-{(E)-2-[5-(3-Nitrophenyl)Furan-2-yl]Vinyl}-1,3-Benzothiazolium Iodide (6d) ():

    • Integrates the nitro-furan into a benzothiazolium iodide core.
    • Melting point 246–248°C , higher than many acrylamides, suggesting enhanced crystallinity from ionic interactions .
  • 2-Cyano-N-Methyl-3-(5-(3-Nitrophenyl)Furan-2-yl)Acrylamide (): Introduces a cyano group adjacent to the acrylamide.

Structural and Physicochemical Comparison Table

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Notable Activity/Property
Target Compound Diethylamide, 3-Nitrophenyl 329.35 N/A N/A Potential helicase inhibition
(E)-N,N-Diethyl-3-(Furan-2-yl)Acrylamide Diethylamide, Unsubstituted 207.27 62–66 N/A High enantiomeric excess (88–89%)
N,N-Diethyl-3-(3-Methoxyphenyl)Acrylamide (3ca) Diethylamide, 3-Methoxy 261.34 78 Oil Improved solubility
3-Ethyl-2-{(E)-[5-(3-Nitrophenyl)Furan]...} Benzothiazolium core 534.29 74 246–248 High crystallinity
DM497 (Thiophene analog) p-Tolylamide, Thiophene 285.36 N/A N/A Antinociceptive activity

Key Findings and Implications

  • Synthetic Accessibility : Methoxy-substituted analogs (e.g., 3ca) show higher yields (78–89% ) than nitro derivatives, suggesting synthetic challenges with electron-deficient aryl groups .

Biological Activity

The compound (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is C18H20N2O4C_{18}H_{20}N_{2}O_{4}. The compound features a furan ring substituted with a nitrophenyl group, which is critical for its biological activity.

Structural Information

PropertyValue
Molecular FormulaC18H20N2O4
Molecular Weight336.37 g/mol
SMILESCC(C)=C(C(=O)N(CC)CC)C1=CC=C(C=C1)N+[O-]
InChIInChI=1S/C18H20N2O4/c1-4-12(2)11(3)10-8-7-9-13(10)15(20)19(5)6/h7-8,10H,4-6H2,1-3H3,(H,19,20)/b12-11+

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar acrylamide derivatives. For instance, compounds with structural similarities have shown significant activity against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • These derivatives also demonstrated strong antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of (E)-N,N-diethyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has been explored through various in vitro assays.

Case Studies:

  • Study on MCF-7 Cells :
    • Compounds similar to (E)-N,N-diethyl derivatives exhibited IC50 values comparable to doxorubicin, indicating promising anticancer properties .
    • The most active derivative showed an IC50 value of 12.8 µg/mL , suggesting effective inhibition of breast cancer cell proliferation .
  • Mechanism of Action :
    • The presence of the nitrophenyl moiety is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression .

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, this compound may exhibit other pharmacological effects based on its structural characteristics.

Potential Activities:

  • Antiviral Properties : Similar compounds have shown moderate antiviral activities with EC50 values indicating protective effects against viral infections .
  • Insecticidal Activity : Some derivatives have demonstrated insecticidal properties, suggesting a broader spectrum of biological applications .

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